molecular formula C16H11N5 B14651351 4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline CAS No. 51093-93-7

4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline

Katalognummer: B14651351
CAS-Nummer: 51093-93-7
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: CVIIMIHRALYTNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazino[5,6-c]quinolin-3-yl)aniline typically involves the diazotization of ortho aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This method allows for the formation of the triazinoquinoline core structure under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar diazotization and condensation reactions. The scalability of these reactions makes them suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-([1,2,4]triazino[5,6-c]quinolin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline is unique due to its specific triazinoquinoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Eigenschaften

CAS-Nummer

51093-93-7

Molekularformel

C16H11N5

Molekulargewicht

273.29 g/mol

IUPAC-Name

4-([1,2,4]triazino[5,6-c]quinolin-3-yl)aniline

InChI

InChI=1S/C16H11N5/c17-11-7-5-10(6-8-11)16-19-14-9-18-13-4-2-1-3-12(13)15(14)20-21-16/h1-9H,17H2

InChI-Schlüssel

CVIIMIHRALYTNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=C(C=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.